TLR7 Selectivity Over TLR8: Eliminating Dual-Receptor Confounding
AZD8848 exhibits no detectable activity against human TLR8 (pEC50 < 5.0), whereas structurally related TLR7/8 agonists such as resiquimod (R848) and gardiquimod potently activate both TLR7 and TLR8. This selectivity is critical for experimental models where TLR8 activation may introduce unwanted pro-inflammatory signals or alter dendritic cell maturation profiles [1].
| Evidence Dimension | TLR8 agonism |
|---|---|
| Target Compound Data | pEC50 < 5.0 |
| Comparator Or Baseline | Resiquimod (R848): pEC50 ~7.5 (class-level inference) |
| Quantified Difference | >100-fold selectivity window |
| Conditions | HEK293 cells stably expressing human TLR8; SEAP reporter assay |
Why This Matters
Ensures experimental outcomes are attributable solely to TLR7 activation, critical for target validation studies.
- [1] Delaney S, Biffen M, Maltby J, et al. Tolerability in man following inhalation dosing of the selective TLR7 agonist, AZD8848. BMJ Open Respir Res. 2016;3(1):e000113. Table 1. View Source
